molecular formula C19H19NO6 B2886279 Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate CAS No. 685861-75-0

Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Cat. No. B2886279
CAS RN: 685861-75-0
M. Wt: 357.362
InChI Key: FTHIOYWJTGNMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a chemical compound with the linear formula C18H19NO5 . It is a unique chemical that is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is represented by the linear formula C18H19NO5 . The molecular weight of this compound is 329.356 .


Physical And Chemical Properties Analysis

Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate is a solid compound . Its empirical formula is C18H18O5 . The SMILES string representation of this compound is CCOC(C1=CC=C(C=C1)COC2=CC=C(C=C2OC)C=O)=O .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

properties

IUPAC Name

ethyl 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-3-25-19(23)14-5-7-15(8-6-14)20-18(22)12-26-16-9-4-13(11-21)10-17(16)24-2/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHIOYWJTGNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.